![molecular formula C16H18N2O B5108799 N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings. In
Mécanisme D'action
The exact mechanism of action of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to act by binding to the active site of PKC enzymes and preventing their activation. This binding is thought to occur via interactions between the urea group of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea and specific amino acid residues within the PKC active site.
Biochemical and Physiological Effects:
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its selectivity for PKC enzymes. This selectivity allows researchers to study the role of these enzymes in various biological systems without affecting other cellular processes. Additionally, the relatively straightforward synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea makes it a readily available tool for researchers.
One of the limitations of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its relatively low potency compared to other PKC inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experimental settings. Additionally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes is not fully understood and requires further investigation.
Orientations Futures
There are a number of potential future directions for research on N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. One area of interest is the development of more potent PKC inhibitors based on the structure of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. Additionally, further investigation into the potential therapeutic applications of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, such as its use as a treatment for Alzheimer's disease, is warranted. Finally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes should be further explored to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is a relatively straightforward process that involves the reaction of 3-methylbenzylamine and 4-methylbenzyl isocyanate in the presence of a catalyst. The resulting product is then purified using standard techniques such as recrystallization or chromatography. The yield of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea can vary depending on the specific reaction conditions used, but typically ranges from 60-80%.
Applications De Recherche Scientifique
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to act as a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a critical role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting PKC activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has the potential to be used as a tool for studying the role of these enzymes in various biological systems.
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
[(3-methylphenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-6-8-13(9-7-11)15(18-16(17)19)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOYUBJHHPQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-((3-Methylphenyl)(4-methylphenyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

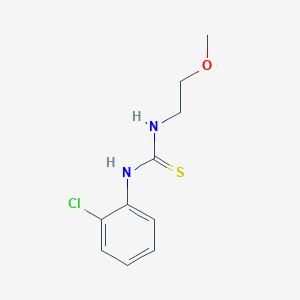
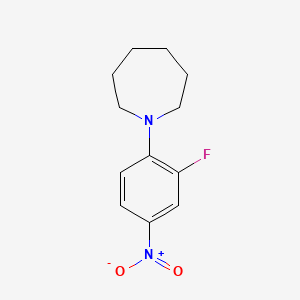
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)
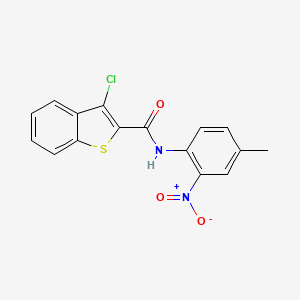
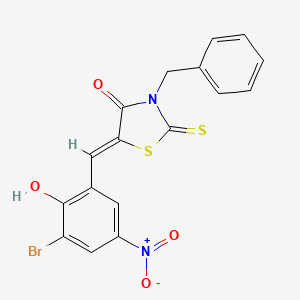
methyl]propanamide](/img/structure/B5108770.png)
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

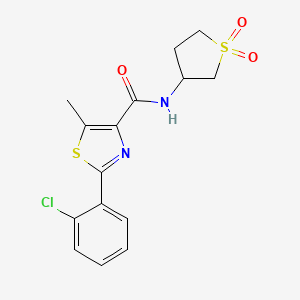
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
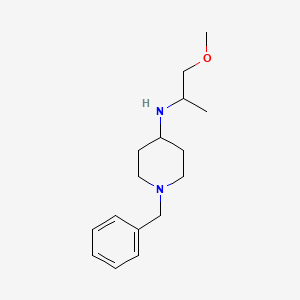
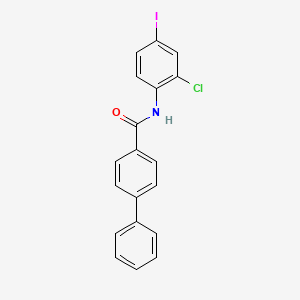
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)